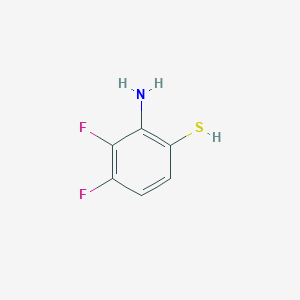
2-Amino-3,4-difluorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,4-difluorobenzenethiol, also known as this compound, is a useful research compound. Its molecular formula is C6H5F2NS and its molecular weight is 161.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Pharmaceutical Development
2-Amino-3,4-difluorobenzenethiol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored as inhibitors of human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases. Research indicates that modifications to the difluorobenzene ring enhance the potency and selectivity of these inhibitors .
Antioxidant Activity
Thiol compounds are known for their antioxidant properties, which can neutralize free radicals and protect cells from oxidative stress. Studies suggest that this compound may exhibit similar properties due to its thiol group, potentially enhancing its pharmacological profile.
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in material science. For example, it can be used to create fluorescent materials that are valuable in imaging applications .
Electrochemical Applications
Research has indicated that compounds with thiol groups can be employed in electrochemical sensors due to their ability to form stable films on electrode surfaces. This property is particularly useful for detecting heavy metals and other pollutants in environmental monitoring .
Environmental Applications
Pollutant Detection
The unique properties of this compound make it suitable for developing sensors that detect environmental pollutants. Its reactivity with various analytes allows for the design of selective sensors capable of identifying specific contaminants in complex matrices .
Bioremediation Potential
Given its antioxidant properties, this compound may also play a role in bioremediation strategies aimed at detoxifying polluted environments. Research into its interactions with biological systems could reveal pathways for using this compound to mitigate the effects of environmental toxins.
Case Study 1: hnNOS Inhibitors
A study focused on synthesizing a series of this compound derivatives demonstrated their effectiveness as hnNOS inhibitors. The findings showed that certain modifications significantly improved both potency and selectivity against isoforms associated with neurodegenerative disorders .
Case Study 2: Sensor Development
Another investigation highlighted the use of this compound in developing electrochemical sensors for heavy metal detection. The study reported high sensitivity and selectivity towards lead ions, showcasing the compound's potential in environmental monitoring applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; potential hnNOS inhibitor | Enhances potency/selectivity; antioxidant properties |
| Material Science | Building block for polymers and dyes; functional materials | Useful in imaging applications |
| Environmental Science | Pollutant detection; bioremediation strategies | Effective in sensor development; detoxification potential |
属性
CAS 编号 |
131105-92-5 |
|---|---|
分子式 |
C6H5F2NS |
分子量 |
161.17 g/mol |
IUPAC 名称 |
2-amino-3,4-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI 键 |
NAHBKMLDMIVFNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)F)N)S |
规范 SMILES |
C1=CC(=C(C(=C1F)F)N)S |
同义词 |
Benzenethiol, 2-amino-3,4-difluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















